Z-YVAD-CMK (trifluoroacetate salt) is a potent inhibitor of caspases, a family of cysteine proteases that play critical roles in apoptosis and inflammation. This compound is specifically designed to inhibit caspase-1, which is involved in the inflammatory response and the processing of pro-inflammatory cytokines. The trifluoroacetate salt form enhances its solubility and stability, making it suitable for various biological applications.
Z-YVAD-CMK is synthesized through peptide chemistry techniques. The development of this compound stems from the need to create selective inhibitors for caspases, particularly in the context of neurodegenerative diseases and inflammatory conditions. The synthesis of Z-YVAD-CMK has been documented in several studies focusing on the design of caspase inhibitors for therapeutic purposes .
Z-YVAD-CMK belongs to a class of compounds known as caspase inhibitors. These inhibitors are often used in research to study apoptosis and inflammation. Specifically, Z-YVAD-CMK is classified as a chloromethyl ketone, which irreversibly binds to the active site of caspases, thereby inhibiting their enzymatic activity.
The synthesis of Z-YVAD-CMK involves several key steps:
The synthesis typically yields high purity (>95%) and can be achieved using standard peptide coupling reagents such as DIC (N,N'-diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) . The trifluoroacetate salt form is obtained by neutralizing the free base with trifluoroacetic acid, enhancing solubility in aqueous solutions.
The molecular structure of Z-YVAD-CMK features a peptide backbone with a chloromethyl ketone functional group that acts as an electrophile, allowing it to form covalent bonds with the active site cysteine residue of caspases.
Z-YVAD-CMK primarily reacts with cysteine residues in caspases, leading to irreversible inhibition. This reaction involves nucleophilic attack by the thiol group of cysteine on the carbonyl carbon of the chloromethyl ketone moiety, resulting in the formation of a stable covalent bond.
The kinetics of inhibition can be characterized using assays that measure caspase activity before and after treatment with Z-YVAD-CMK. Inhibition constants (Ki) have been reported in various studies, demonstrating its potency against specific caspases .
Z-YVAD-CMK inhibits caspase-1 by covalently modifying its active site cysteine residue. This modification prevents substrate binding and subsequent proteolytic activity, thereby blocking apoptosis and inflammatory signaling pathways.
Studies have shown that treatment with Z-YVAD-CMK significantly reduces caspase-1 activity and related apoptotic markers in various cellular models . For instance, in ischemic brain models, administration of Z-YVAD-CMK led to decreased infarct volumes and reduced neuronal cell death.
Relevant analyses include spectroscopic methods such as NMR (nuclear magnetic resonance) and mass spectrometry for purity assessment .
Z-YVAD-CMK has significant scientific applications:
Z-YVAD-CMK (carbobenzoxy-tyrosyl-valyl-alanyl-aspartyl-chloromethylketone) exhibits high selectivity for caspase-1 due to its structural mimicry of the enzyme’s natural substrate cleavage site. Caspase-1 contains a canonical catalytic pocket with four subsites (S1–S4) that preferentially accommodate specific amino acid residues. The aspartic acid (Asp) residue at the P1 position of Z-YVAD-CMK forms an essential salt bridge with Arg341 and Gln283 within the S1 subsite of caspase-1, a binding motif conserved in inflammatory caspases but distinct from apoptotic caspases [4] [7]. The P4 tyrosine (Tyr) residue engages in hydrophobic interactions with Phe247 and Phe292 in the S4 subsite, while the valine (Val) and alanine (Ala) moieties occupy the S2 and S3 pockets, respectively [4] [9]. This tetra-peptide architecture confers >100-fold selectivity for caspase-1 over caspase-3, as confirmed by kinetic analyses showing an inhibition constant (Kᵢ) of 0.8 nM for caspase-1 versus 362 nM for caspase-4 [7] [10].
Table 1: Structural Determinants of Z-YVAD-CMK Selectivity
| Z-YVAD-CMK Residue | Caspase-1 Binding Site | Interaction Type | Selectivity Consequence |
|---|---|---|---|
| Asp (P1) | S1 subsite (Arg341/Gln283) | Ionic bond | Absolute requirement for caspase-1 |
| Tyr (P4) | S4 subsite (Phe247/Phe292) | π-π stacking/Hydrophobic | Excludes caspases with shallow S4 pockets |
| Val (P2) | S2 subsite | Van der Waals | Modulates binding affinity |
| Ala (P3) | S3 subsite | Steric accommodation | Minimizes cross-reactivity |
X-ray crystallography studies reveal that the chloromethylketone warhead positions the inhibitor’s reactive group in optimal proximity to Cys285, the catalytic cysteine residue essential for protease activity [4]. This spatial precision prevents efficient binding to executioner caspases (e.g., caspase-3/7), which possess divergent S4 pocket architectures that sterically hinder P4 tyrosine accommodation [7] [9].
The chloromethylketone (CMK) electrophile of Z-YVAD-CMK mediates irreversible inhibition through alkylation of Cys285 in the caspase-1 active site. This reaction proceeds via a two-step mechanism: initial reversible recognition forms an enzyme-inhibitor complex (Kᵢ ≈ 10⁻⁹ M), followed by nucleophilic attack by the cysteine thiolate anion on the carbon adjacent to the ketone, resulting in a stable thioether adduct [4] [7]. Mass spectrometry analyses confirm a +136 Da mass shift in caspase-1 corresponding to covalent attachment of the inhibitor’s CMK moiety [4].
Table 2: Kinetic Parameters of Z-YVAD-CMK Inhibition
| Parameter | Value | Method | Biological Consequence |
|---|---|---|---|
| Second-order rate (k₂) | 2.7 × 10⁴ M⁻¹s⁻¹ | Fluorogenic substrate displacement | Rapid enzyme inactivation |
| Inactivation half-life | 8–10 minutes | Activity loss assay | Sustained suppression of catalytic function |
| Selectivity ratio (vs. caspase-3) | 450:1 | Competitive inhibition assays | Minimal off-target effects on apoptosis |
This covalent modification permanently ablates caspase-1’s ability to hydrolyze physiological substrates. Crucially, the inhibitor’s reactivity is confined to the enzyme’s active site due to the prerequisite substrate-mimetic binding, preventing non-specific alkylation of cellular nucleophiles [4] [7]. The irreversibility distinguishes Z-YVAD-CMK from reversible caspase-1 inhibitors (e.g., triaminopyrimidines), providing persistent suppression of enzymatic activity even after cellular internalization [2].
Z-YVAD-CMK disrupts inflammasome-mediated caspase-1 activation through both direct enzymatic inhibition and indirect modulation of upstream signaling. Canonical inflammasomes (e.g., NLRP3, NLRC4) recruit caspase-1 via adapter proteins like ASC (apoptosis-associated speck-like protein containing a caspase recruitment domain), facilitating caspase-1 autoproteolysis into its active p20/p10 heterodimer [5] [9]. Z-YVAD-CMK binds procaspase-1 monomers, preventing their dimerization and autoproteolytic maturation, as evidenced by reduced p20 subunit generation in Western blots of treated macrophages [1] [5].
The inhibitor also indirectly suppresses NLRP3 inflammasome assembly by blocking caspase-1-dependent feedback amplification loops. Active caspase-1 cleaves gasdermin D (GSDMD) to generate N-terminal pore-forming fragments that trigger potassium efflux—a potent activator of NLRP3. In Z-YVAD-CMK-treated cells, GSDMD cleavage is abolished, preventing potassium efflux-induced NLRP3 activation [1] [6] [9]. This dual interference explains the inhibitor’s efficacy in reducing inflammasome speck formation by >80% in ASC-GFP reporter cells exposed to NLRP3 agonists like nigericin [5].
Z-YVAD-CMK abolishes the proteolytic maturation of pro-interleukin-1β and pro-interleukin-18 by directly blocking caspase-1’s catalytic site. Caspase-1 cleaves pro-interleukin-1β at Asp116–Ala117 and pro-interleukin-18 at Asp36–Ser37 to generate bioactive cytokines [1] [5] [7]. In lipopolysaccharide-primed macrophages, Z-YVAD-CMK (10 μM) reduces interleukin-1β secretion by 95% and interleukin-18 by 92%, as quantified by enzyme-linked immunosorbent assay [1] [5]. This inhibition occurs without affecting tumor necrosis factor-α or interleukin-6 release, confirming specificity for caspase-1-dependent cytokines [5] [10].
The inhibitor also indirectly modulates cytokine biology by preventing pyroptosis—a caspase-1/gasdermin D-mediated lytic cell death that releases cytoplasmic interleukin-1β. By inhibiting gasdermin D cleavage (see Section 1.3), Z-YVAD-CMK maintains membrane integrity, reducing extracellular interleukin-1β by limiting passive efflux. This mechanism synergizes with direct blockade of cytokine maturation, as demonstrated by the 99% reduction in bioactive interleukin-1β in Z-YVAD-CMK-treated mice subjected to endotoxemia [1] [6]. Notably, the inhibitor does not affect nuclear factor kappa B-dependent transcription of pro-interleukin-1β, distinguishing it from upstream inflammasome-targeted agents like glyburide [5].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6